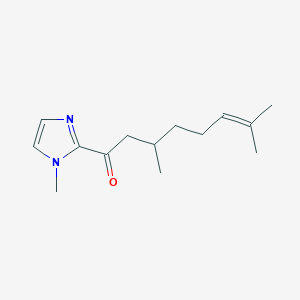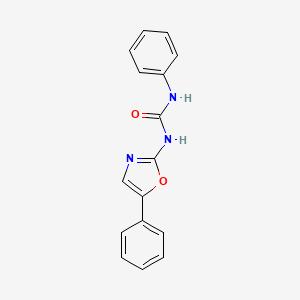
2-(2-Chlorobenzyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2-chlorobenzyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Chlorobenzyl)thiophene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated thiophene . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of preformed palladium complexes and boron reagents tailored for specific coupling conditions enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the thiophene ring .
Scientific Research Applications
2-(2-Chlorobenzyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)thiophene involves its interaction with various molecular targets. For example, it can act as an inhibitor of specific enzymes or receptors, modulating biological pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Benzylthiophene: Similar structure but lacks the chlorine substituent.
2-(2-Bromobenzyl)thiophene: Similar structure but with a bromine substituent instead of chlorine.
2-(2-Methylbenzyl)thiophene: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(2-Chlorobenzyl)thiophene is unique due to the presence of the chlorine substituent, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors .
Properties
CAS No. |
91064-17-4 |
|---|---|
Molecular Formula |
C11H9ClS |
Molecular Weight |
208.71 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]thiophene |
InChI |
InChI=1S/C11H9ClS/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-7H,8H2 |
InChI Key |
XTTKYSPRJPOHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


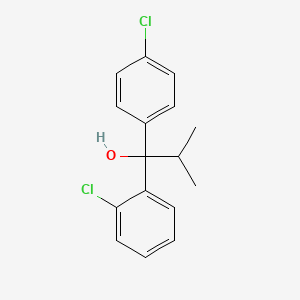
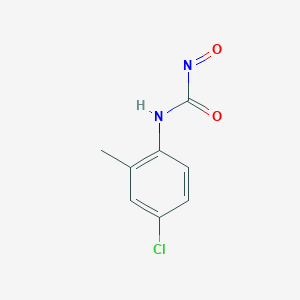
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
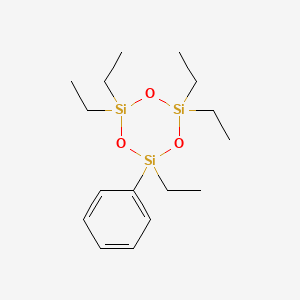
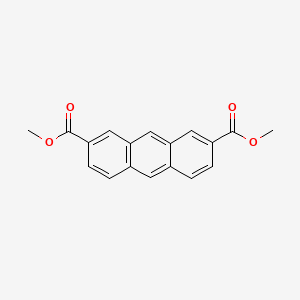
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
